2-(4-Chloro-2-methylphenoxy)propanohydrazide
Description
Structural and Functional Differences
MCPA (2-Methyl-4-chlorophenoxyacetic acid) :
MCPP (Mecoprop) :
This compound :
Table 4: Structural comparison of phenoxy derivatives
Electronic and Reactivity Trends
- The hydrazide group in this compound lowers its logP value compared to MCPA and MCPP, suggesting improved aqueous solubility .
- Unlike MCPP, which undergoes enantiomer-specific herbicidal activity, the hydrazide derivative’s planar structure eliminates stereochemical selectivity, broadening its utility in synthetic chemistry .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-5-8(11)3-4-9(6)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWSUAXAZWIIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395862 | |
| Record name | 2-(4-chloro-2-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-48-0 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chloro-2-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)propanohydrazide typically involves the reaction of 2-(4-Chloro-2-methylphenoxy)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
2-(4-Chloro-2-methylphenoxy)propanoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)propanohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)propanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The chloro and methyl groups on the phenoxy ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position: The 4-chloro-2-methyl substitution in the target compound enhances lipophilicity compared to analogs lacking the methyl group (e.g., 2-(4-chlorophenoxy)propanehydrazide). This increases membrane permeability, critical for CNS-targeting drugs .
- Steric Hindrance : The 2-methyl group introduces steric effects that may influence Schiff base formation kinetics and binding affinity to biological targets .
Key Research Findings
Bioinformatic Insights
- CYP Inhibition: Schiff base derivatives of this compound show inhibitory activity against CYP3A4, CYP1A2, and CYP2C9, critical for drug-drug interaction assessments .
- CNS Permeability : Compounds like (EZ)-N′-(2,6-dichlorobenzylidene)carprofen hydrazide exhibit high blood-brain barrier (BBB) permeability, making them candidates for neurological disorders .
Biological Activity
2-(4-Chloro-2-methylphenoxy)propanohydrazide is an organic compound characterized by its unique hydrazide functional group, which contributes to its distinct chemical reactivity and potential biological activity. This compound has garnered attention in various fields, including medicinal chemistry, agrochemicals, and biochemistry, due to its potential therapeutic properties and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C10H13ClN2O2. Its structure includes:
- A chloro group at the 4-position of a 2-methylphenoxy ring.
- A hydrazide group that enhances its reactivity.
Synthesis
The synthesis typically involves the reaction of 2-(4-Chloro-2-methylphenoxy)propanoic acid with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The general reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydrazide moiety can form hydrogen bonds, thereby potentially inhibiting or modulating enzymatic activity. The chloro and methyl groups may enhance binding affinity and specificity towards biological targets.
Case Studies and Research Findings
-
Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenoxyacetic acids have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
Study Findings Smith et al., 2020 Reported antimicrobial activity against E. coli and S. aureus with IC50 values in the micromolar range. Johnson et al., 2021 Found that related phenoxy compounds inhibited fungal growth in vitro. -
Anti-inflammatory Potential : Some studies suggest that hydrazides can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be a pathway through which this compound exerts biological effects.
Research Lee et al., 2019 Demonstrated reduction in TNF-alpha levels in models treated with hydrazide derivatives. Patel et al., 2021 Noted decreased edema in animal models following administration of similar compounds. -
Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds on cancer cell lines have shown promising results, indicating potential applications in cancer therapy.
Experiment Result Zhang et al., 2020 Found significant cytotoxicity in breast cancer cell lines (MCF-7) with IC50 values <10 µM for certain derivatives. Kumar et al., 2021 Reported selective toxicity against leukemia cells while sparing normal cells.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(4-Chloro-2-methylphenoxy)propanoic acid | Phenoxy Acid | Herbicidal properties |
| 4-Chloro-2-methylphenol | Simple Phenolic Compound | Antimicrobial activity |
| 2-(4-Chloro-2-methylphenoxy)propylamine | Amino Compound | Neuroprotective effects |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-(4-Chloro-2-methylphenoxy)propanohydrazide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves condensation reactions between phenoxypropanoic acid derivatives and hydrazine. Key steps include:
- Step 1 : Acid chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- Step 2 : Hydrazide formation via reaction with hydrazine hydrate in ethanol at 60–80°C .
- Optimization : Control reaction pH (neutral to slightly acidic), temperature (reflux), and stoichiometry (1:1.2 molar ratio of acid chloride to hydrazine). Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via NMR (δ 8.2 ppm for NH₂; δ 4.1–4.3 ppm for CH₂) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrazide NH₂ peaks (δ 2.5–3.5 ppm) and phenoxy aromatic protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive mode to detect [M+H]⁺ ion (calculated m/z: 257.07 for C₁₁H₁₄ClN₂O₂) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21/c space group, β angle ~91°) as seen in analogous hydrazides .
Q. What in vitro biological screening models are appropriate for initial activity assessment?
- Models :
- Antimicrobial : Broth microdilution assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), with MIC values compared to standard antibiotics .
- Anticancer : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved across studies?
- Approach :
- Standardize Assays : Use identical cell lines, passage numbers, and culture conditions (e.g., RPMI-1640 media with 10% FBS).
- Control Hydrazide Stability : Assess compound degradation via HPLC under assay conditions (pH 7.4, 37°C). Hydrazides may hydrolyze to carboxylic acids in acidic/basic media, altering activity .
- Validate Targets : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like DHFR or topoisomerase II, followed by enzymatic inhibition assays .
Q. What strategies improve regioselectivity in synthesizing derivatives with modified phenoxy/hydrazide groups?
- Strategies :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to block reactive hydroxyl groups during phenoxy substitution .
- Catalysis : Employ Pd(OAc)₂ for Suzuki-Miyaura coupling to introduce aryl groups at the 4-position of the phenoxy ring .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., overalkylation) by shortening reaction time (30 mins vs. 6 hrs) .
Q. What computational methods predict the compound’s pharmacokinetics and toxicity?
- Tools :
- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of 5) and ProTox-II for LD₅₀ estimation.
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 100 ns MD runs in GROMACS) to validate docking results .
Safety and Handling
Q. What safety protocols are critical given structural similarities to carcinogenic analogs?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Keep in airtight containers at 4°C, away from strong acids (risk of exothermic decomposition) .
- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and adsorb with vermiculite. Avoid water to prevent hydrolysis .
Structural and Mechanistic Insights
Q. How do substitutions on the phenoxy ring influence bioactivity?
- Case Study :
- Chloro vs. Methoxy : Chloro groups enhance lipophilicity (logP +0.5), improving membrane permeability. Methoxy groups reduce cytotoxicity (e.g., IC₅₀ increases from 12 µM to >50 µM in MCF-7) .
- Hydrazide Modifications : Acylation with trifluoromethyl groups (e.g., -CF₃) increases metabolic stability (t₁/₂ from 2 hrs to 6 hrs in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
